molecular formula C8H14ClN3 B6231092 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride CAS No. 2375267-77-7

1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

Cat. No.: B6231092
CAS No.: 2375267-77-7
M. Wt: 187.7
InChI Key:
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Description

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a chemical compound that features a pyrazole ring substituted with a methyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrazole ring.

    Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or a similar methylating agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of the pyrrolidinyl group.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter receptors and ion channels.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Methyl-3-(pyrrolidin-3-yl)pyrrolidine: This compound shares the pyrrolidinyl group but differs in the core structure.

    1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol: This compound has an additional hydroxyl group on the pyrazole ring.

Uniqueness: 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyrrolidinyl group makes it a versatile scaffold for drug development.

Properties

CAS No.

2375267-77-7

Molecular Formula

C8H14ClN3

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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